
Orexin A (1-15) (free acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Orexin A (1-15) (free acid) is a polypeptide derived from the larger orexin A peptide. It consists of the first 15 amino acids of orexin A, which is known for its role in regulating wakefulness, appetite, and energy homeostasis. The compound has a molecular formula of C₆₇H₁₀₉N₂₃O₂₂S₄ and a molecular weight of 1716.98 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Orexin A (1-15) (free acid) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU or DIC.
Deprotection: The protecting groups are removed using TFA.
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers
Industrial Production Methods
Industrial production of Orexin A (1-15) (free acid) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized for scale-up by adjusting reaction times, reagent concentrations, and purification methods .
Analyse Des Réactions Chimiques
Types of Reactions
Orexin A (1-15) (free acid) can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bridges.
Reduction: Disulfide bridges can be reduced back to free thiols.
Substitution: Amino acid residues can be substituted to create analogs
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU
Major Products
The major products formed from these reactions include various analogs of Orexin A (1-15) (free acid) with modified amino acid sequences or altered disulfide bridge patterns .
Applications De Recherche Scientifique
Orexin A (1-15) (free acid) has numerous applications in scientific research:
Neuroscience: Studying the role of orexins in sleep-wake regulation and appetite control.
Pharmacology: Developing orexin receptor agonists and antagonists for treating sleep disorders and metabolic diseases.
Biochemistry: Investigating protein-protein interactions and signaling pathways involving orexins
Mécanisme D'action
Orexin A (1-15) (free acid) exerts its effects by binding to orexin receptors (OX1R and OX2R), which are G-protein-coupled receptors. Upon binding, these receptors activate downstream signaling pathways involving phospholipase C, leading to increased intracellular calcium levels and activation of protein kinase C. This cascade ultimately influences various physiological processes, including wakefulness, appetite, and energy homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Orexin A: The full-length peptide consisting of 33 amino acids.
Orexin B: Another orexin peptide with a different amino acid sequence.
Hypocretin-1 and Hypocretin-2: Alternative names for orexin A and orexin B, respectively
Uniqueness
Orexin A (1-15) (free acid) is unique due to its truncated structure, which retains some biological activity while being easier to synthesize and study. This makes it a valuable tool for research into the orexin system and its physiological roles .
Propriétés
Formule moléculaire |
C67H109N23O22S4 |
|---|---|
Poids moléculaire |
1717.0 g/mol |
Nom IUPAC |
(2S)-2-[[(1R,4S,7S,10S,13S,16R,21R,24S,31R)-7-(4-aminobutyl)-10-(3-amino-3-oxopropyl)-31-[[(2S)-3-carboxy-2-[[(2S)-1-[(2S)-4-methyl-2-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-13-[3-(diaminomethylideneamino)propyl]-4-[(1R)-1-hydroxyethyl]-24-(hydroxymethyl)-3,6,9,12,15,23,26,32-octaoxo-18,19,28,29-tetrathia-2,5,8,11,14,22,25,33-octazabicyclo[14.10.7]tritriacontane-21-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C67H109N23O22S4/c1-31(2)24-39(82-61(107)46-14-8-22-89(46)63(109)36-16-18-48(94)76-36)64(110)90-23-9-13-45(90)60(106)81-38(25-49(95)96)54(100)84-43-29-115-116-30-44-58(104)83-40(26-91)55(101)85-42(57(103)80-37(65(111)112)12-7-21-75-67(72)73)28-114-113-27-41(86-59(43)105)56(102)78-34(11-6-20-74-66(70)71)51(97)79-35(15-17-47(69)93)52(98)77-33(10-4-5-19-68)53(99)88-50(32(3)92)62(108)87-44/h31-46,50,91-92H,4-30,68H2,1-3H3,(H2,69,93)(H,76,94)(H,77,98)(H,78,102)(H,79,97)(H,80,103)(H,81,106)(H,82,107)(H,83,104)(H,84,100)(H,85,101)(H,86,105)(H,87,108)(H,88,99)(H,95,96)(H,111,112)(H4,70,71,74)(H4,72,73,75)/t32-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,50+/m1/s1 |
Clé InChI |
CNICZTXUCOFHLV-IDFDRIPKSA-N |
SMILES isomérique |
C[C@H]([C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC2=O)CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCC(=O)N)CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCC(=O)N5)O |
SMILES canonique |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)C(C)O)CCCCN)CCC(=O)N)CCCN=C(N)N)NC2=O)C(=O)NC(CCCN=C(N)N)C(=O)O)CO)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




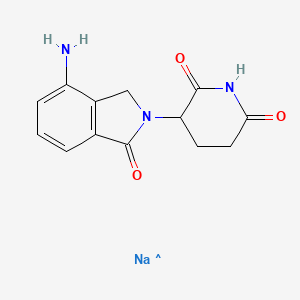
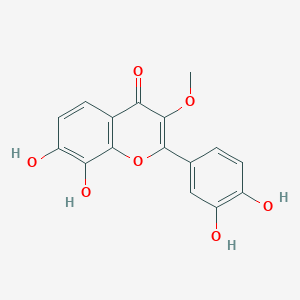


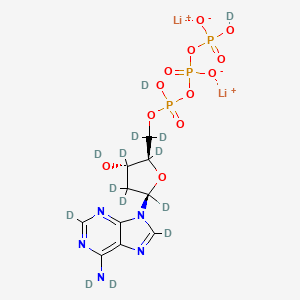
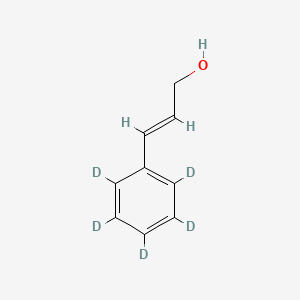
![[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid](/img/structure/B12386668.png)
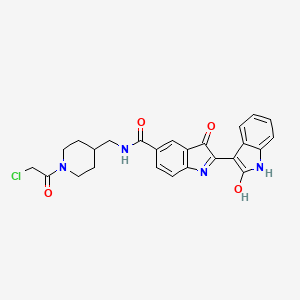


![2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-[[(2R)-1-hydroxypropan-2-yl]sulfonylamino]benzamide](/img/structure/B12386693.png)
![methyl N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-difluoro-1-(methylamino)-1,2-dioxoheptan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12386714.png)
